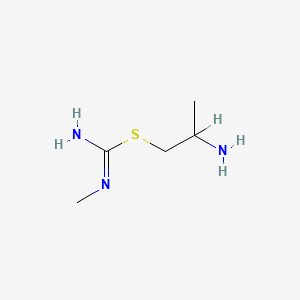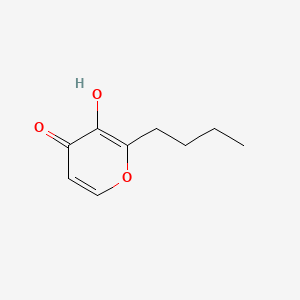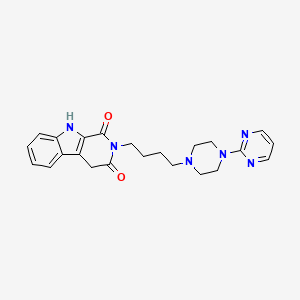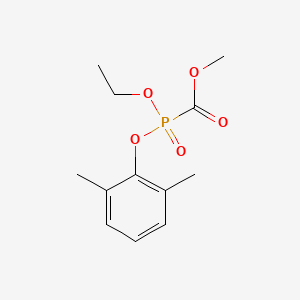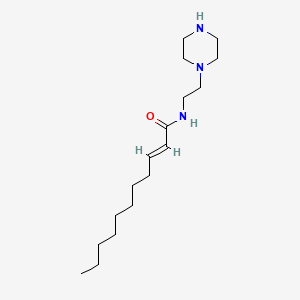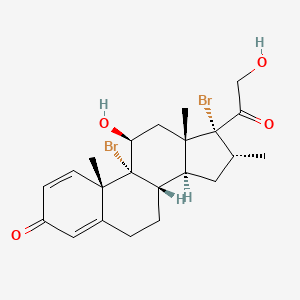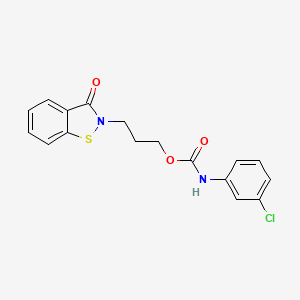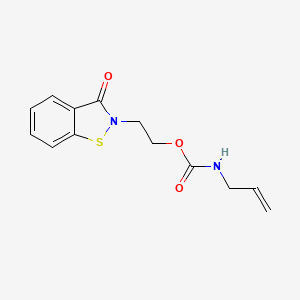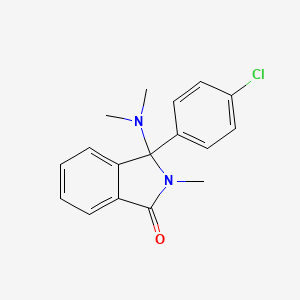
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- is a complex organic compound that belongs to the class of isoindolones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- typically involves multi-step organic reactions. One common method might include the following steps:
Formation of Isoindolone Core: This can be achieved through the cyclization of an appropriate precursor.
Introduction of Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the isoindolone core.
Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction.
Methylation: The final step could involve the methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce double bonds or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindol-1-one, 3-phenyl-2,3-dihydro-2-methyl-: Lacks the chlorophenyl and dimethylamino groups.
1H-Isoindol-1-one, 3-(4-methoxyphenyl)-2,3-dihydro-2-methyl-: Contains a methoxy group instead of a chlorophenyl group.
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-2-methyl-: Lacks the dimethylamino group.
Uniqueness
The presence of the 4-chlorophenyl and dimethylamino groups in 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
69582-32-7 |
|---|---|
Molekularformel |
C17H17ClN2O |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-(dimethylamino)-2-methylisoindol-1-one |
InChI |
InChI=1S/C17H17ClN2O/c1-19(2)17(12-8-10-13(18)11-9-12)15-7-5-4-6-14(15)16(21)20(17)3/h4-11H,1-3H3 |
InChI-Schlüssel |
XVFLHIWTYGAGHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


